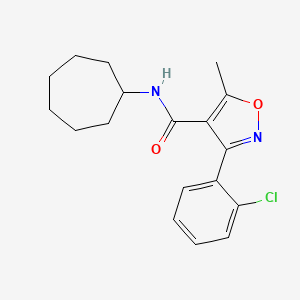

![molecular formula C17H22N2O2S B5573046 (3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)

(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

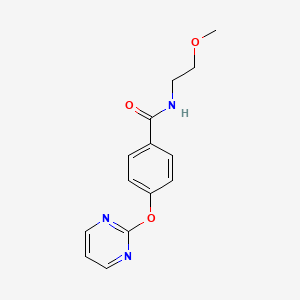

(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 318.14019912 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimycobacterial Activity :

- A study highlights the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. One compound in particular demonstrated promising results in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).

Aromatase Inhibition and Antitumor Activity :

- A series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones were synthesized and evaluated as inhibitors of estrogen biosynthesis, demonstrating potential for treating hormone-dependent breast cancer. These compounds showed stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Selective Serotonin Reuptake Inhibition :

- Research on analogs of (3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol explored their potential as selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants (Keverline-Frantz et al., 1998).

Kappa Opioid Receptor Antagonism :

- A compound was identified as a potent and selective kappa opioid receptor antagonist, which could be useful in characterizing the kappa receptor. This research contributes to the understanding of opioid receptor interactions (Thomas et al., 2003).

Thrombin Inhibition :

- A study synthesized stereoisomers of a compound related to this compound, revealing significant variations in inhibitory potency against thrombin based on stereo-configuration. The most potent isomer demonstrated a significant inhibitory effect, highlighting its potential in thrombin-related therapeutic applications (Okamoto et al., 1981).

PKCtheta Inhibition :

- A study on analogs found a compound with an IC50 value of 4.5 nM for the inhibition of PKCtheta, an enzyme involved in T cell activation. This suggests potential applications in immunological disorders (Subrath et al., 2009).

Antimicrobial and Antimycobacterial Activity :

- New analogs were synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as against Mycobacterium tuberculosis. Some compounds showed potential as agents with dual antimicrobial and antimycobacterial activities (Patel et al., 2012).

Asymmetric Synthesis Applications :

- Research describes the asymmetric synthesis of a compound starting from Baylis–Hillman adducts, indicating its application in the synthesis of biologically interesting polysubstituted piperidines (Salgado et al., 2019).

特性

IUPAC Name |

(3R,4R)-4-amino-1-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-12-2-5-14(6-3-12)22-17-7-4-13(21-17)10-19-9-8-15(18)16(20)11-19/h2-7,15-16,20H,8-11,18H2,1H3/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOHTDKIPPPISD-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(O2)CN3CCC(C(C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=CC=C(O2)CN3CC[C@H]([C@@H](C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5572965.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5572984.png)

![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)

![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

![methyl 4,5-dimethoxy-2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5573024.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5573037.png)

![2-isopropoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5573054.png)

![3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B5573056.png)